![molecular formula C6H8O3 B7784874 (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B7784874.png)
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Descripción general
Descripción
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Natural Products
The 6,8-dioxabicyclo[3.2.1]octane skeleton is a common structural subunit in natural products. It has been used in the syntheses of natural products like exo-brevicomin and endo-brevicomin, employing strategies such as desymmetrization of trienes derived from diols (Burke, Müller, & Beaudry, 1999).
Stereochemical Applications
The compound and its derivatives, being optically active, have been utilized in stereoselective synthesis processes. This includes the synthesis of optically active perhydrofuro[2,3-b]furan derivatives, which are important in various biologically active natural products (Uchiyama et al., 2001).
Ring-Opening Oligomerization
Studies have explored the ring-opening oligomerization of stereoisomers of this compound, which has implications in polymer chemistry. The specific formation of cyclic dimers from certain isomers has been investigated (Okada et al., 1988).
Synthesis of 6,8-DOBCO Framework
The 6,8-Dioxabicyclo[3.2.1]octane (6,8-DOBCO) framework is a key component in many biologically active natural products. Various approaches have been developed to access this framework, which is crucial in the total syntheses of several natural products (Zhang & Tong, 2016).
Catalytic Oxidation Applications
The compound has been used in catalytic oxidation processes. For example, the catalytic oxidation of isosorbide in an aqueous solution with a stream of oxygen and in the presence of a platinum on carbon catalyst (Jacquet, Rigal, & Gaset, 2007).
Analytical Techniques in Biomass Oxidation
Analytical methods for monitoring the reaction medium and separating resultant products during the oxidation of a biomass-issued substrate, such as 4,8-dihydroxy-2,6-dioxabicyclo[3.3.0]octane, have been developed (Jacquet, Audinos, Delmas, & Gaset, 1985).
Propiedades
IUPAC Name |
(5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4?,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRALQRTSITMI-BAFYGKSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2OCC1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2OCC1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



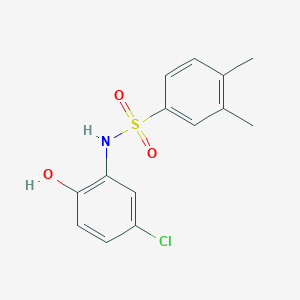
![Ethyl 1'-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4'-piperidine]-1-carboxylate](/img/structure/B7784794.png)
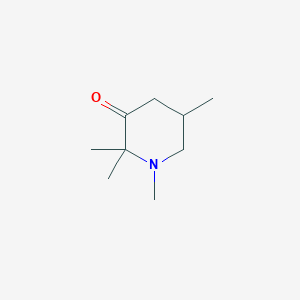
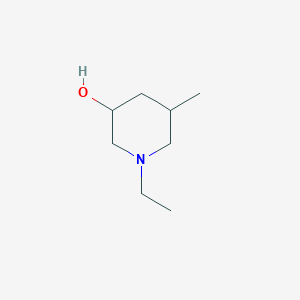
![N-[(Z)-2-cyano-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium](/img/structure/B7784818.png)

![3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B7784836.png)
![N-(2-aminoethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7784840.png)

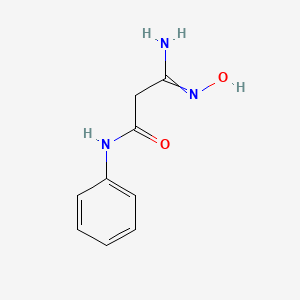

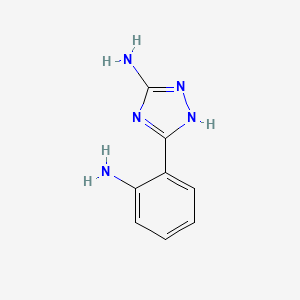
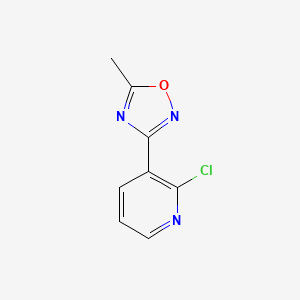
![Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7784896.png)